![molecular formula C18H14F3N3O2S B5758508 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5758508.png)

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide

Vue d'ensemble

Description

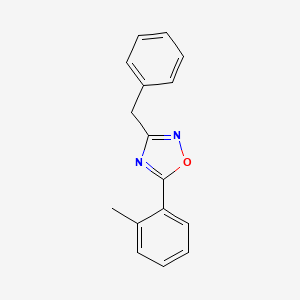

The compound “2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, phenyl acetic acid through a series of reactions was converted into 5-benzyl-1,3,4-oxadiazole-2-thione .Molecular Structure Analysis

Oxadiazoles, the core structure in the given compound, exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving oxadiazoles can vary widely depending on the substituents and the reaction conditions . For instance, acylation of the amino group of oxadiazoles with some acid chlorides yielded the acylated compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary widely depending on their structure. For instance, they can range from relatively inert to extremely sensitive in terms of their response to heat and impact .Applications De Recherche Scientifique

- Computational studies have explored the anti-COVID-19 potential of 2,5-disubstituted-1,3,4-oxadiazole derivatives, including our compound. Molecular docking simulations against SARS-CoV-2 proteins and in vitro assays demonstrated promising activity .

- Energetic compounds containing 1,3,4-oxadiazole rings have been synthesized and characterized. These materials exhibit high energy content and could find applications in propellants, explosives, or pyrotechnics .

- Copolymers incorporating 1,4-bis(1,3,4-oxadiazol-2-yl)-2,5-dialkoxybenzene have been synthesized. Depending on the length of the oligothiophene component, these polymers emit blue, green, or orange light .

Antiviral Activity Against COVID-19

Energetic Materials

Polymer Chemistry

Mécanisme D'action

Target of Action

Similar compounds with the 1,3,4-oxadiazole core have been reported to exhibit inhibitory activity against enzymes such as alkaline phosphatase .

Mode of Action

For instance, some oxadiazole derivatives have been found to inhibit enzymes by binding non-competitively . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given that similar oxadiazole derivatives have been reported to inhibit alkaline phosphatase , it is plausible that this compound could affect pathways regulated by this enzyme.

Orientations Futures

Propriétés

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S/c19-18(20,21)13-7-4-8-14(10-13)22-15(25)11-27-17-24-23-16(26-17)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFNYERFJITWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5758440.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5758441.png)

![ethyl [2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B5758459.png)

![6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5758466.png)

![1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B5758489.png)

![6-(3,4-dimethylphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5758521.png)